2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride
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Overview
Description
2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride is a compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused with a pyridine moiety. The structural resemblance between imidazopyridines and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride, also known as EN300-26683100, are the Estrogen receptor alpha (ERα) and Nuclear receptor coactivator 2 . These receptors play a crucial role in various cellular processes, including cell growth and differentiation.
Mode of Action
The compound interacts with its targets by binding to them, which leads to a series of biochemical reactions. For instance, it induces widespread effects via activation of oestrogen receptor alpha (ERα) . This interaction can lead to the deregulation of miRNA, which could potentially be an important non-DNA-damaging carcinogenic mechanism in breast cancer .
Biochemical Pathways
The affected pathways include those involved in the regulation of cell growth and differentiation, particularly in the context of cancer. For instance, IKK-ɛ and TBK1, which are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
The design and synthesis of bioisosteres, which this compound is a part of, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with its targets. The activation of ERα and the subsequent deregulation of miRNA can lead to changes in cell growth and differentiation, potentially contributing to the development of diseases such as cancer .
Biochemical Analysis
Biochemical Properties
Imidazopyridines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazopyridines have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine typically involves the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles using catalysts such as XantPhos and Pd(OAc)2 . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for imidazopyridines often involve eco-friendly and facile synthesis in aqueous medium by air oxidation . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly alkylation and acylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridines such as:
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA A receptor modulator sets it apart from other imidazopyridines, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-4-9-5-2-3-6(8)11-7(5)10-4;/h2-3H,1H3,(H3,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXHPOAOIPAVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860258-70-4 |
Source
|
Record name | 2-methyl-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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